Tetradecylamine

Description

This compound is a natural product found in Averrhoa bilimbi with data available.

Structure

3D Structure

Properties

IUPAC Name |

tetradecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZVEHJLHYMBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1838-04-6 (hydrochloride), 2016-54-8 (acetate) | |

| Record name | N-Tetradecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9040768 | |

| Record name | Tetradecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2016-42-4, 68037-91-2 | |

| Record name | Tetradecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Tetradecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C14-18-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tetradecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C14-18-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOM20L9LFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Tetradecylamine: Properties, Mechanisms, and Applications in Advanced Drug Delivery

This guide provides an in-depth technical exploration of Tetradecylamine, a C14 primary amine, for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to provide a foundational understanding of its physical and chemical properties, the causal relationships behind its utility, and detailed protocols for its application in the cutting-edge field of nanoparticle-based drug delivery.

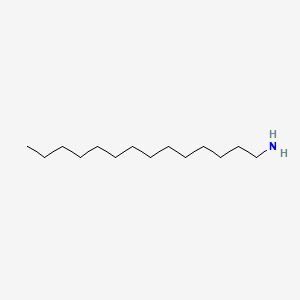

The Molecular Profile of this compound: Structure Dictates Function

This compound (also known as 1-aminotetradecane or myristylamine) is a long-chain primary aliphatic amine. Its fundamental structure, a 14-carbon hydrophobic alkyl tail attached to a hydrophilic primary amine (-NH2) head group, is the cornerstone of its physicochemical behavior and wide-ranging applications. This amphiphilic nature is the critical attribute that allows it to function as a surfactant, a surface modifying agent, and a foundational building block for more complex molecules, particularly the ionizable lipids essential for nucleic acid delivery systems.

Core Physical and Chemical Properties

A thorough understanding of this compound's physical and chemical properties is paramount for its effective use in research and formulation development. These properties dictate its handling, solubility, and reactivity.

Physical Characteristics

The significant van der Waals forces imparted by the long alkyl chain largely govern the physical state and solubility of this compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₃₁N[1] |

| Molar Mass | 213.40 g/mol [1][2][3] |

| Appearance | White to pinkish crystalline solid[4] |

| Melting Point | 38-40 °C (lit.)[4][5][6][7] |

| Boiling Point | 162 °C at 15 mmHg (lit.)[4][6] |

| Density | ~0.806 g/cm³[8] |

| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform, ethanol, and ether.[8][9][10] |

Expert Insight: The low melting point of this compound is a key practical consideration. It can be handled as a solid at room temperature but melts easily, which can be advantageous in certain formulation processes. Its pronounced hydrophobicity and solubility in organic solvents are fundamental to its role in emulsion and nanoparticle synthesis.

Chemical Reactivity and Functionality

The chemical behavior of this compound is centered on its primary amine group, which is both basic and nucleophilic.

-

Basicity and pH-Responsiveness: As a weak base, the amine group readily accepts a proton in acidic environments to form a positively charged tetradecylammonium ion. This pH-sensitive protonation is the key to its use in "smart" drug delivery systems. Within the acidic environment of an endosome (pH 5.5-6.5), the change in charge can trigger conformational changes in a nanoparticle, facilitating the release of its therapeutic payload.[11][12][13]

-

Nucleophilicity and Derivatization: The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile, enabling it to react with various electrophiles. This is the basis for its use as a precursor in the synthesis of more complex molecules, such as the tertiary amine-containing ionizable lipids used in mRNA vaccines.[14]

Diagram of this compound Protonation:

Caption: Protonation of this compound in an acidic environment.

Application in Nanoparticle-Based Drug Delivery

This compound is a versatile tool in the development of drug delivery systems, primarily in two capacities: as a surface-modifying agent (capping agent) for nanoparticles and as a foundational molecule for the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs).

This compound as a Nanoparticle Capping Agent

In the synthesis of metallic or polymeric nanoparticles, this compound can act as a capping agent. The amine head group coordinates with the surface of the nanoparticle, while the long hydrophobic tail extends into the solvent. This provides steric hindrance, preventing the nanoparticles from aggregating and allowing for control over their final size and dispersibility in non-polar solvents.[15][16]

Diagram of this compound as a Capping Agent:

Caption: this compound stabilizing a nanoparticle.

Synthesis of Ionizable Lipids for LNP-Mediated mRNA Delivery

A groundbreaking application of this compound is as a starting material for the synthesis of ionizable lipids. These lipids are a critical component of LNPs used to deliver nucleic acid therapeutics like mRNA. The primary amine of this compound can be reacted to form a tertiary amine head group, which is designed to have a pKa in the range of 6-7.[8] This ensures the lipid is largely neutral at physiological pH (around 7.4), minimizing toxicity, but becomes protonated and positively charged in the acidic environment of the endosome.[10][12]

This pH-triggered change in charge is crucial for the "endosomal escape" of the mRNA payload. The positively charged ionizable lipids interact with the negatively charged lipids of the endosomal membrane, disrupting the membrane and allowing the mRNA to be released into the cytoplasm where it can be translated into protein.[11][13] The length of the alkyl chains, such as the C14 chain of this compound, has been shown to significantly influence the delivery efficiency and organ selectivity of the LNPs.[4][9]

Experimental Protocols

The following protocols are provided as a guide for the synthesis of a this compound-derived ionizable lipid and its formulation into LNPs. These are representative workflows and may require optimization for specific applications.

Protocol for Synthesis of a this compound-Derived Ionizable Lipid

This protocol describes a representative synthesis of a tertiary amine-containing ionizable lipid from this compound.

Diagram of Ionizable Lipid Synthesis Workflow:

Caption: Workflow for synthesizing an ionizable lipid.

Methodology:

-

N-alkylation of this compound:

-

In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a slight molar excess of an alkylating agent (e.g., methyl iodide) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Stir the reaction at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Causality: The base is required to deprotonate the primary amine, increasing its nucleophilicity to react with the alkylating agent to form a secondary amine. A second alkylation step would be needed to form the tertiary amine.

-

-

Reaction with an Epoxide-containing Tail:

-

To the secondary amine formed in the previous step, add a lipid tail containing a terminal epoxide group. This reaction is typically carried out in a polar aprotic solvent.

-

The reaction may require heating to proceed at a reasonable rate.

-

Causality: The nucleophilic secondary amine will open the epoxide ring, forming a hydroxyl group and attaching the lipid tail to the nitrogen atom, resulting in the final tertiary amine ionizable lipid.

-

-

Purification:

-

Upon completion of the reaction, quench the reaction mixture and perform a liquid-liquid extraction to remove water-soluble byproducts.

-

Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

-

Causality: Column chromatography separates the desired ionizable lipid from unreacted starting materials and byproducts based on polarity.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized ionizable lipid using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

-

Self-Validation: The spectral data must be consistent with the expected chemical structure of the target ionizable lipid.

-

Protocol for Formulation of LNPs using a this compound-Derived Ionizable Lipid

This protocol outlines the formulation of LNPs encapsulating mRNA using a microfluidic mixing method.

Diagram of LNP Formulation Workflow:

Caption: LNP formulation via microfluidic mixing.

Methodology:

-

Preparation of Solutions:

-

Lipid Stock in Ethanol: Prepare a solution of the synthesized ionizable lipid, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[17]

-

mRNA Stock in Acidic Buffer: Prepare a solution of the mRNA payload in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).[17]

-

Causality: The acidic buffer ensures that the tertiary amine of the ionizable lipid is protonated, facilitating its electrostatic interaction with the negatively charged phosphate backbone of the mRNA.

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes and place them on a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

-

Pump the two solutions through the micromixer at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

-

Causality: The rapid mixing in the microfluidic device causes a rapid change in solvent polarity, leading to the self-assembly of the lipids and mRNA into LNPs with a uniform size distribution.

-

-

Purification and Buffer Exchange:

-

Collect the LNP solution from the outlet of the microfluidic device.

-

Dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 for at least 18 hours to remove the ethanol and exchange the buffer.

-

Causality: Dialysis removes the organic solvent and raises the pH to a physiological level, resulting in a stable LNP formulation with a neutral surface charge.

-

-

Sterilization and Characterization:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Characterize the LNPs for size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), zeta potential, and mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Self-Validation: The LNPs should have a mean diameter of less than 150 nm with a PDI below 0.2, a near-neutral zeta potential at pH 7.4, and an encapsulation efficiency greater than 90%.

-

Conclusion

This compound is a molecule with a rich chemical profile that makes it exceptionally valuable for researchers in drug development. Its amphiphilic nature, coupled with the reactivity of its primary amine group, allows for its use as both a nanoparticle stabilizer and, more critically, as a foundational component in the synthesis of sophisticated ionizable lipids for LNP-based therapies. A deep understanding of its properties and the causal mechanisms behind its applications, as detailed in this guide, is essential for the rational design and successful formulation of the next generation of advanced drug delivery systems.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Solubility of Things. (n.d.). 1-Tetradecylamine.

- Kemipro Surfactant. (n.d.). Tetradecyl amine.

- Chemical Point. (n.d.). This compound.

- Li, B., et al. (2025). Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery. Advanced Drug Delivery Reviews.

- NaPaGen. (2025). Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics.

- ResearchGate. (2025). Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery.

- Zhang, Y., et al. (2024). High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery.

- Kerui Chemicals. (n.d.). This compound/Myristylamine (A14).

- NIST. (n.d.). 1-Tetradecanamine. WebBook.

- One Chongqing Chemdad Co., Ltd. (n.d.). 1-Tetradecylamine.

- Fenton, O. S., et al. (2025). mRNA lipid nanoparticle formulation, characterization and evaluation.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). N,N-Dimethylthis compound. National Center for Biotechnology Information.

- Cheméo. (n.d.). 1-Tetradecanamine.

- HMDB. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (A14): Your Guide to Industrial Applications & Sourcing.

- Shandong Kairui Chemistry Co.,Ltd. (n.d.). Tetradecyl Dimethyl Amine Oxide (OA-14).

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Collection - Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery - ACS Nano - Figshare [acs.figshare.com]

- 3. Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 4. Influence of ionizable lipid tail length on lipid nanoparticle delivery of mRNA of varying length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Impact of Lipid Tail Length on the Organ Selectivity of mRNA-Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 13. researchgate.net [researchgate.net]

- 14. High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. resources.tocris.com [resources.tocris.com]

An In-depth Technical Guide to the Solubility of Tetradecylamine in Organic Solvents

Executive Summary

Tetradecylamine (TDA), a primary fatty amine with a 14-carbon alkyl chain, is a compound of significant interest across various scientific disciplines, including materials science, pharmaceuticals, and corrosion inhibition. Its utility is fundamentally governed by its solubility characteristics. This guide provides a comprehensive analysis of the solubility of this compound in organic solvents, moving beyond simple data points to explain the underlying physicochemical principles. We will explore the molecular basis for its solubility, present a qualitative profile across different solvent classes, and provide a robust, field-proven experimental protocol for quantitative determination. This document is designed to empower researchers with the foundational knowledge and practical methodology required to effectively utilize this compound in their work.

Introduction to this compound: A Molecule of Duality

This compound, also known as myristylamine, is an aliphatic amine that presents as a white to pale yellow waxy solid at room temperature.[1] Its molecular structure, consisting of a long, non-polar C14 hydrocarbon tail and a polar primary amine (-NH₂) head group, makes it an amphiphilic molecule. This dual nature is the cornerstone of its physical properties and applications, from acting as a surfactant and corrosion inhibitor to being a key intermediate in the synthesis of more complex molecules.[1][2] Understanding its solubility is not merely an academic exercise but a practical necessity for formulation, reaction engineering, and product development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₃₁N | [3][4] |

| Molecular Weight | 213.41 g/mol | [1][5] |

| Appearance | Colorless to pale yellow/white solid or waxy material | [1][4][6] |

| Melting Point | 37-42 °C (99-108 °F) | [4][5][7] |

| Boiling Point | ~291 °C (556 °F) at 760 mmHg | [5] |

| Density | ~0.80 g/cm³ | [1] |

| pKa | ~10.6 | [4] |

The Molecular Basis of Solubility

The solubility of a solute in a solvent is dictated by the energetic balance of intermolecular forces. For this compound, the interplay between its two distinct structural motifs—the hydrophobic tail and the hydrophilic head—governs its behavior in different solvent environments.

The Dominant Hydrophobic Alkyl Chain

The 14-carbon chain is the most significant feature of the molecule's structure. This long aliphatic tail is non-polar and hydrophobic ("water-fearing"). It can only interact with solvent molecules through weak van der Waals dispersion forces. Consequently, for this compound to dissolve, the solvent must be able to accommodate this large non-polar group. This explains why solubility is poor in highly polar solvents like water, as the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the weak interactions with the alkyl chain.[1][8][9]

The Polar Primary Amine Group

The amine (-NH₂) group is polar and hydrophilic ("water-loving"). It possesses a lone pair of electrons on the nitrogen atom and two hydrogen atoms capable of acting as hydrogen bond donors. This allows the amine head to interact favorably with polar and protic solvents.[10][11] However, in this compound, the influence of this single polar group is largely overshadowed by the long hydrophobic tail.[1]

Qualitative Solubility Profile in Organic Solvents

Based on established chemical principles and available data, the solubility of this compound can be classified across major organic solvent categories. The general rule of "like dissolves like" is a powerful predictor of its behavior.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvent(s) | Expected Solubility | Rationale | Source(s) |

| Non-Polar | Hexane, Toluene, Benzene | Soluble | The non-polar solvent readily interacts with the long hydrophobic alkyl chain via van der Waals forces. | [2][10] |

| Polar Protic | Ethanol, Methanol | Soluble | The alcohol's hydroxyl group can hydrogen bond with the amine head, while its alkyl part interacts with the TDA tail. | [1][4][5] |

| Polar Aprotic | Acetone, DMSO | Moderately Soluble | These solvents can act as hydrogen bond acceptors for the N-H protons but lack donor capability, offering less stabilization than protic solvents. | |

| Halogenated | Chloroform, Dichloromethane | Soluble | These solvents have sufficient polarity to interact with the amine group and are effective at solvating long alkyl chains. | [1][2][4][6] |

| Ethers | Diethyl Ether | Soluble | The slight polarity of the ether oxygen and the non-polar alkyl groups provide a compatible environment for the amphiphilic TDA. | [2][5] |

| Aqueous | Water | Insoluble | The large, hydrophobic alkyl chain dominates, preventing dissolution in the highly polar, hydrogen-bonded water network. | [1][4][5] |

Standardized Protocol for Quantitative Solubility Determination

For research and development, qualitative descriptors are insufficient. A quantitative, reproducible measurement of solubility is essential. The "shake-flask" method is the gold standard for determining thermodynamic solubility, providing a true equilibrium value.[12]

Principle

This method involves agitating an excess of the solid compound in the solvent of choice for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then filtered, and the concentration of the solute in the clear supernatant is determined analytically.

Experimental Workflow

Detailed Step-by-Step Methodology

-

Preparation : Add an excess amount of this compound (e.g., 50-100 mg) to a glass vial. The amount should be sufficient to ensure solid material remains after equilibrium is reached.

-

Solvent Addition : Accurately pipette a known volume (e.g., 2-5 mL) of the desired organic solvent into the vial.

-

Equilibration : Seal the vial tightly to prevent solvent evaporation. Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

-

Agitation : Agitate the mixture for a sufficient duration to reach equilibrium. For long-chain amines, 24 to 48 hours is typically recommended.

-

Separation : After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 1-2 hours to let undissolved solids settle.

-

Sampling : Carefully withdraw a sample of the supernatant using a syringe. Attach a solvent-compatible syringe filter (e.g., PTFE, 0.22 µm) and dispense the clear, particle-free filtrate into a clean analysis vial.

-

Analysis : Quantify the concentration of this compound in the filtrate using a suitable, pre-calibrated analytical method such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with an appropriate detector.

-

Calculation : Convert the measured concentration into the desired units (e.g., mg/mL, g/100mL, or mol/L) to report the final solubility.

This protocol ensures trustworthiness as it is a self-validating system; the presence of undissolved solid at the end of the experiment confirms that the solution was indeed saturated.

Factors Influencing Solubility

-

Temperature : Generally, the solubility of solids in liquids increases with temperature. For this compound, applying heat will increase its kinetic energy, helping to overcome the intermolecular forces in the solid state and improving its dissolution in most organic solvents.

-

Solvent Polarity : As detailed in Table 2, the polarity of the solvent is the most critical factor. Non-polar and moderately polar solvents are most effective.

-

Acid-Base Chemistry : As an amine, this compound is a weak base.[13] It can react with acids to form an ammonium salt (R-NH₃⁺X⁻).[14] This salt is ionic and significantly more polar than the parent amine, rendering it much more soluble in polar solvents and potentially soluble in aqueous acidic solutions. This property is often exploited in formulations and extractions.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate care.

-

Hazards : It is corrosive and can cause severe skin burns and serious eye damage.[15][16][17][18] It is also harmful if swallowed.[15]

-

Handling : Always handle this compound in a well-ventilated area, such as a chemical fume hood.[15][19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16][19] Avoid creating dust and avoid all personal contact, including inhalation.[15][19]

-

Storage : Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[15] Keep away from incompatible materials such as strong oxidizing agents and acids.[15]

Conclusion

The solubility of this compound is a complex function of its amphiphilic structure. The dominant 14-carbon hydrophobic tail dictates a high affinity for non-polar and moderately polar organic solvents like hydrocarbons, alcohols, and chlorinated solvents. The polar amine head provides a site for interaction with protic and polar media, but its influence is limited by the long alkyl chain, resulting in poor aqueous solubility. For professionals in research and drug development, understanding these fundamental principles is key to predicting behavior and designing robust experimental and formulation strategies. When precise solubility values are required, the standardized shake-flask protocol detailed herein provides a reliable path to generating high-quality, quantitative data.

References

- Solubility of Things. (n.d.). 1-Tetradecylamine.

- Santa Cruz Biotechnology. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16217, this compound.

- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.

- EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.

- Kemipro Surfactant. (n.d.). Tetradecyl amine.

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

- Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines.

- CK-12 Foundation. (2026, January 1). Physical Properties of Amines.

- Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions.

- Reddit. (2019, April 24). Why do longer amines have less solubility than shorter amines?

- LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- Thermo Scientific Chemicals. (n.d.). 1-Tetradecylamine, 98%.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Tetradecyl amine [kemipro-surfactant.com]

- 3. This compound | C14H31N | CID 16217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Tetradecylamine | 2016-42-4 [chemicalbook.com]

- 5. 1-Tetradecylamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | 2016-42-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 1-Tetradecylamine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

- 13. embibe.com [embibe.com]

- 14. chemhaven.org [chemhaven.org]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. This compound, 25G | Labscoop [labscoop.com]

- 19. chemicalbook.com [chemicalbook.com]

Introduction: Navigating the Chemistry and Safety of Myristamine Oxide

An In-depth Technical Guide to the Safe Handling of Myristamine Oxide

For Researchers, Scientists, and Drug Development Professionals

Myristamine oxide (CAS: 3332-27-2), also known as N,N-Dimethyltetradecylamine N-oxide, is a versatile zwitterionic surfactant widely utilized across various industries.[1][2] Its applications range from being a foam booster and conditioning agent in personal care products to a component in household and industrial cleaners.[3][4] In the laboratory and drug development sphere, it serves as a biochemical reagent and can be used for its surfactant properties to solubilize substances or interact with cell membranes.[2][3]

This guide provides a comprehensive technical overview of the safety data and handling precautions for Myristamine Oxide. While often referred to colloquially as "Myristylamine," it is critical to distinguish it from its precursor, Myristyl Dimethyl Amine. Myristamine Oxide is an amine oxide, which confers distinct properties and a different hazard profile. This document focuses exclusively on the N-oxide form, for which extensive safety data is available. Adherence to the following protocols is essential for ensuring personnel safety and environmental protection.

Section 1: Hazard Identification and GHS Classification

Myristamine Oxide is classified under the Globally Harmonized System (GHS) as a substance that presents significant hazards upon exposure. The primary risks are severe eye damage, skin irritation, and acute oral toxicity.[5][6] Additionally, it is recognized as being very toxic to aquatic life, with potentially long-lasting effects.[5][6]

A summary of its GHS classification provides a clear, at-a-glance understanding of its intrinsic hazards.

Table 1: GHS Hazard Classification for Myristamine Oxide

| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][6] |

ngcontent-ng-c4006390337="" class="ng-star-inserted"> | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] |

ngcontent-ng-c4006390337="" class="ng-star-inserted"> | Warning |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[5] | Danger | |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[5][6] | Warning | |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[7] | Warning |

Source: Compiled from multiple safety data sheets.[1][5][6][7]

The causality behind these classifications lies in the molecule's surfactant nature. Its ability to disrupt lipid bilayers, which makes it an effective cleaning agent, is also what allows it to damage cell membranes in skin, eyes, and internal organs upon ingestion.

Section 2: Toxicological Profile

Acute Oral Toxicity: Myristamine oxide is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[6][7] Ingestion can lead to irritation of the gastrointestinal tract. It is imperative not to eat, drink, or smoke in areas where this chemical is handled.[6][7][8]

Skin Irritation: The substance causes skin irritation (Skin Irritation, Category 2).[5][7] Prolonged or repeated contact can lead to redness, itching, and inflammation. The mechanism involves the emulsification of natural oils and lipids in the epidermis, disrupting the skin's protective barrier.

Serious Eye Damage: This is the most severe toxicological risk, classified as Category 1 for causing serious eye damage.[1][5][7] The amphiphilic nature of the molecule can cause severe and potentially irreversible damage to the cornea and other eye tissues. Immediate and prolonged rinsing is critical upon any eye contact.

Section 3: Exposure Control and Personal Protection

A robust exposure control plan is paramount. The primary routes of exposure are contact with skin and eyes, and to a lesser extent, inhalation of aerosols. Engineering controls, such as handling the substance in a well-ventilated area or a chemical fume hood, should be the first line of defense.[6][7][8]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is a critical decision-making process to prevent exposure. The following table and workflow diagram outline the mandatory PPE requirements.

Table 2: Personal Protective Equipment (PPE) Selection Guide

| Body Part | PPE Specification | Rationale and Standard |

| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield.[8] | Conforming to EN 166 (EU) or NIOSH (US) standards is required to protect against splashes that can cause severe eye damage.[8] |

| Hands | Chemical-impermeable gloves (e.g., Nitrile, Neoprene). | Gloves must be inspected before use. The selection should comply with EU Directive 89/686/EEC and the EN 374 standard derived from it.[8] |

| Body | Fire/flame resistant and impervious clothing, such as a lab coat. | Protects skin from accidental contact and splashes.[8] Contaminated clothing must be removed immediately and washed before reuse.[7][9] |

| Respiratory | Use a full-face respirator if exposure limits are exceeded or if aerosols are generated.[8] | Required when ventilation is inadequate to prevent inhalation of irritating mists. |

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment.

Caption: PPE Selection Workflow for Myristamine Oxide.

Section 4: Safe Handling and Storage Protocols

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[7][8]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[8]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]

-

Keep away from incompatible materials such as strong acids, alkalis, and strong oxidizing/reducing agents.[7][8]

Section 5: Emergency Procedures

Rapid and correct response to an emergency is crucial to mitigate harm.

Step-by-Step First-Aid Measures

-

Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[8] Remove contact lenses if present and easy to do so. Continue rinsing.[8] Seek immediate medical attention from a physician.[7][10]

-

Skin Contact: Take off immediately all contaminated clothing.[9] Wash the affected area with plenty of soap and water.[7][8] If skin irritation occurs, get medical help.[8] Some sources recommend washing with 2% acetic acid until the slimy feeling disappears.[9]

-

Ingestion: Rinse mouth with water.[8] Do NOT induce vomiting.[8][9] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8]

-

Inhalation: Move the person into fresh air.[7][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[7][8] Consult a doctor immediately.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[7][8][9]

-

Hazards: During a fire, irritating or toxic gases such as carbon monoxide and nitrogen oxides may be produced.[7][9]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[7][8]

Accidental Release Measures

A systematic approach is required for cleaning up spills to protect personnel and the environment.

Workflow for Handling Accidental Spills

Caption: Decision Tree for Spill Response.

Section 6: Disposal Considerations

Myristamine Oxide is harmful to aquatic life with long-lasting effects, and therefore, discharge into the environment must be avoided.[8][10]

-

Product Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Disposal must be in accordance with all applicable federal, state, and local regulations.[7]

-

Container Disposal: Do not reuse empty containers. Dispose of contaminated packaging in the same manner as the product itself.[8]

-

Environmental Precautions: Do not allow the chemical to enter drains, surface waters, or groundwater.[8][10][11]

Conclusion

Myristamine Oxide is a valuable chemical reagent with significant, manageable hazards. The cornerstone of its safe use lies in a thorough understanding of its toxicological properties and a disciplined application of exposure controls, proper handling techniques, and emergency preparedness. By integrating the principles outlined in this guide—from GHS hazard awareness and correct PPE selection to stringent handling protocols and environmentally conscious disposal—researchers and scientists can mitigate the risks effectively. This self-validating system of protocols ensures that both personal and environmental safety are upheld to the highest standards.

References

- Material Safety D

- Material Safety D

- MYRISTYL AMINE OXIDE. (n.d.).

- Safety data sheet. (2023). Dr. Miele Cosmed Group. [Link]

- Myristamine oxide. (n.d.).

- dimethyl myristamine, 112-75-4. (n.d.). The Good Scents Company. [Link]

- Myristamine oxide. (n.d.). Wikipedia. [Link]

- myristamine oxide, 3332-27-2. (n.d.). The Good Scents Company. [Link]

Sources

- 1. Myristamine oxide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. myristamine oxide, 3332-27-2 [thegoodscentscompany.com]

- 5. Myristamine oxide | C16H35NO | CID 18739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chemical.kao.com [chemical.kao.com]

- 10. dr-miele.eu [dr-miele.eu]

- 11. chemical.kao.com [chemical.kao.com]

critical micelle concentration of Tetradecylamine in aqueous solution

An In-Depth Technical Guide to the Critical Micelle Concentration of Tetradecylamine in Aqueous Solution

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a C14 primary amine, is a cationic surfactant of significant interest in materials science, formulation chemistry, and drug delivery systems. Its efficacy in these applications is intrinsically linked to its self-assembly into micelles in aqueous solutions, a phenomenon governed by the critical micelle concentration (CMC). The CMC is the threshold concentration above which these thermodynamically stable aggregates form, leading to abrupt changes in the physicochemical properties of the solution.[1] This guide provides a comprehensive exploration of the CMC of this compound, detailing the fundamental principles of its micellization, the environmental factors that modulate it, and the empirical methodologies for its precise determination. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven protocols to serve as an authoritative resource.

The Phenomenon of Micellization: A Primer

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-loving) "head" group and a hydrophobic (water-fearing) "tail".[2] In the case of this compound (CH₃(CH₂)₁₃NH₂), the long C14 alkyl chain constitutes the hydrophobic tail, while the amine group serves as the hydrophilic head. In acidic to neutral aqueous solutions, the amine group is protonated (-NH₃⁺), rendering the surfactant cationic.

When introduced into water at low concentrations, these monomers initially adsorb at the air-water interface, orienting their hydrophobic tails away from the water, which drastically reduces the surface tension of the solution.[1][2] As the concentration increases, the interface becomes saturated. To minimize the unfavorable contact between the hydrophobic tails and water molecules further, the monomers spontaneously self-assemble in the bulk solution into aggregates known as micelles.[1] This process, driven by the hydrophobic effect, occurs only above a specific concentration—the Critical Micelle Concentration (CMC).[1][2]

The CMC is a fundamental parameter, as many of the unique properties of a surfactant solution—such as solubilization of non-polar substances, detergency, and viscosity changes—are only manifested above this concentration.[2]

Critical Factors Modulating the CMC of this compound

The CMC is not an immutable constant; it is highly sensitive to the surrounding chemical and physical environment.[1] Understanding these influences is paramount for designing robust formulations and predicting surfactant behavior.

Solution pH

The pH of the aqueous medium is a critical determinant for primary amine surfactants. The protonation state of the this compound head group (-NH₂) is governed by the solution's pH.

-

Low pH (Acidic): The amine group is fully protonated (-NH₃⁺), resulting in strong electrostatic repulsion between the cationic head groups. This repulsion opposes aggregation, thereby increasing the CMC.

-

Neutral to High pH (Basic): As the pH increases, the amine group becomes deprotonated (-NH₂), losing its charge. This reduces the electrostatic repulsion between head groups, making it energetically more favorable for micelles to form at a lower concentration, thus decreasing the CMC.[3][4][5] The behavior of surfactants with ionizable head groups is markedly pH-dependent.[3][4][5]

Ionic Strength (Presence of Electrolytes)

The addition of electrolytes, such as salts (e.g., NaCl, KBr), has a pronounced effect on the CMC of ionic surfactants.[6] The added counterions (e.g., Cl⁻, Br⁻) from the salt can screen the electrostatic repulsion between the positively charged this compound head groups in the micelle.[7] This "charge shielding" reduces the repulsive barrier to aggregation, leading to a significant decrease in the CMC and often an increase in the size of the micelles.[6][7] This effect is a key consideration in formulating products for physiological or high-salinity environments.

Temperature

The influence of temperature on the CMC of ionic surfactants is complex and typically does not follow a simple linear trend. For many ionic surfactants, the CMC value exhibits a U-shaped dependence on temperature.[8][9]

-

Initially, an increase in temperature often leads to a decrease in the CMC. This is attributed to the disruption of the structured water molecules surrounding the hydrophobic tail, which enhances the hydrophobic effect and favors micellization.[9][10]

-

Beyond a certain temperature (the minimum of the U-curve), a further increase in temperature can lead to an increase in the CMC.[8] This may be due to the increased thermal motion of the surfactant monomers and the disruption of hydrogen bonds between water and the hydrophilic head group, which disfavors aggregation.[10][11]

Hydrophobic Group Structure

While this guide focuses on this compound (C14), it is crucial to understand the context provided by chain length. For a homologous series of surfactants, increasing the length of the hydrophobic alkyl chain (e.g., from C12 to C16) leads to a logarithmic decrease in the CMC.[6][12] A longer chain results in greater hydrophobicity, providing a stronger driving force for the molecule to escape the aqueous environment and form micelles.[6]

Data Presentation: CMC of Cationic Surfactants Under Various Conditions

The following table summarizes representative CMC values for this compound and the closely related cationic surfactant Tetradecyltrimethylammonium Bromide (TTAB) to illustrate the impact of environmental factors.

| Surfactant | Solvent | Temperature (°C) | Additive | CMC (mmol/L) | Reference |

| Tetradecyl Amine Hydrochloride | Water | - | None | ~3.0 | [13] |

| TTAB | Water | 25 | None | 3.74 - 3.80 | [8][14] |

| TTAB | Water | 35 | None | ~4.39 | [14] |

| TTAB | Aqueous NaBz | 27.4 | 0.5 mmol/kg NaBz | 4.91 | [14] |

| TTAB | Aqueous NaNO₃ | 25 | NaNO₃ | Decreases with salt | [7] |

| TTAB | Aqueous Na₂SO₄ | 25 | Na₂SO₄ | Decreases with salt | [7] |

Experimental Protocols for CMC Determination

The determination of the CMC relies on detecting the abrupt change in a physical property of the surfactant solution as a function of its concentration.[15] The common procedure involves identifying the intersection or inflection point of two linear regions in the data plot.[1] Three robust methods are detailed below.

The Conductivity Method

Causality: This method is ideal for ionic surfactants like protonated this compound. Below the CMC, the surfactant exists as individual, mobile ions (monomers), and the solution's conductivity increases linearly with concentration.[16] Above the CMC, newly added monomers form micelles. Micelles are much larger aggregates and are less mobile than individual ions; furthermore, they bind a fraction of the counterions, effectively reducing the total number of free charge carriers per surfactant molecule.[16][17] This results in a distinct decrease in the slope of the conductivity versus concentration plot. The breakpoint corresponds to the CMC.[18]

Experimental Protocol:

-

Materials & Apparatus:

-

High-purity this compound

-

Deionized water (or appropriate buffer/salt solution)

-

Calibrated conductivity meter with a temperature probe

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Thermostatically controlled water bath

-

-

Step-by-Step Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 20-50 mM) in the desired aqueous medium. Ensure complete dissolution. The concentration should be well above the expected CMC.

-

Temperature Equilibration: Place a known volume of the solvent (e.g., 50 mL deionized water) in a jacketed beaker connected to the water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Allow the system to equilibrate.

-

Initial Measurement: Measure the conductivity of the pure solvent.

-

Titration: Using a micropipette or burette, perform successive additions of the concentrated this compound stock solution into the solvent.

-

Data Acquisition: After each addition, allow the solution to mix thoroughly and equilibrate for 1-2 minutes before recording the conductivity and the total surfactant concentration. Collect at least 10-15 data points below and 10-15 data points above the expected CMC.

-

Data Analysis: Plot the specific conductivity (κ) as a function of the this compound concentration (C). The plot will show two linear regions with different slopes.[18] The intersection of the linear fits of these two regions provides the CMC value.[19]

-

Caption: Workflow for CMC determination using the conductivity method.

The Surface Tension Method

Causality: This is a classic and widely applicable method for all types of surfactants.[17] As surfactant monomers are added to water, they populate the air-water interface, reducing the surface tension. Once the interface is saturated and micelles begin to form in the bulk (at the CMC), the concentration of free monomers in the solution remains relatively constant.[20] Consequently, the surface tension also remains constant or changes very little with further additions of surfactant. The CMC is identified as the concentration at which the surface tension plateaus.[1][15]

Experimental Protocol:

-

Materials & Apparatus:

-

High-purity this compound

-

High-purity solvent (typically deionized water)

-

Tensiometer (du Noüy ring or Wilhelmy plate method)

-

A series of volumetric flasks for preparing solutions of different concentrations

-

Thermostatically controlled sample stage

-

-

Step-by-Step Procedure:

-

Solution Preparation: Prepare a series of this compound solutions with varying concentrations, bracketing the expected CMC. Ensure the glassware is scrupulously clean to avoid contaminants that could affect surface tension.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

-

Temperature Control: Ensure the sample is maintained at the desired experimental temperature.

-

Measurement: Starting with the most dilute solution, measure the surface tension of each sample. Clean and dry the ring or plate thoroughly between measurements.

-

Data Analysis: Plot the surface tension (γ) versus the logarithm of the surfactant concentration (log C).[15] The data will show a sharp decrease followed by a plateau. The CMC is determined from the intersection of the two lines fitted to these regions.[20]

-

Caption: Workflow for CMC determination using the surface tension method.

Fluorescence Spectroscopy Method

Causality: This highly sensitive method utilizes a hydrophobic fluorescent probe (e.g., pyrene, 1,6-diphenyl-1,3,5-hexatriene (DPH)).[21][22] In an aqueous environment below the CMC, the probe's fluorescence is low. When micelles form, the hydrophobic probe preferentially partitions into the non-polar, hydrocarbon-like core of the micelle.[12] This change in the probe's microenvironment leads to a significant change in its fluorescence properties, such as a sharp increase in fluorescence intensity or a shift in the emission spectrum.[21][23] Plotting this change against surfactant concentration reveals a clear inflection point corresponding to the CMC.[15]

Experimental Protocol:

-

Materials & Apparatus:

-

High-purity this compound

-

High-purity solvent

-

Hydrophobic fluorescent probe (e.g., pyrene)

-

Spectrofluorometer

-

A series of volumetric flasks or a 96-well plate for samples

-

Micropipettes

-

-

Step-by-Step Procedure:

-

Probe Stock Preparation: Prepare a concentrated stock solution of the fluorescent probe in a suitable organic solvent (e.g., acetone or methanol).

-

Sample Preparation: Prepare a series of this compound solutions of varying concentrations in the aqueous medium.

-

Probe Addition: Add a very small, constant aliquot of the probe stock solution to each this compound solution. The final probe concentration should be very low (micromolar range) to avoid self-quenching or probe-induced micellization.

-

Incubation: Gently mix and allow the solutions to incubate (often in the dark) to ensure the probe has partitioned and reached equilibrium.

-

Fluorescence Measurement: Place the samples in the spectrofluorometer. Excite the probe at its appropriate wavelength (e.g., ~335 nm for pyrene) and record the emission spectrum or intensity at a specific wavelength.

-

Data Analysis: Plot the fluorescence intensity (or the ratio of intensities of different vibronic peaks for pyrene, e.g., I₁/I₃) versus the surfactant concentration.[21] The data will typically fit a sigmoidal curve, and the inflection point of this curve is taken as the CMC.

-

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Interrelationships and Thermodynamic Insights

The various factors influencing the CMC are not independent but are interconnected through the thermodynamics of micellization. The spontaneous formation of micelles is a process driven by a negative Gibbs free energy change (ΔG°ₘ).

Caption: Logical relationships between key factors and the CMC.

This diagram illustrates the causal relationships: factors like pH and ionic strength primarily modulate the electrostatic repulsion between head groups, while factors like chain length and temperature affect the hydrophobic driving force for aggregation. The final CMC value represents the delicate balance between these opposing and synergistic forces.

Conclusion

The critical micelle concentration is an indispensable parameter for characterizing the behavior of this compound in aqueous solutions. Its value is a sensitive function of pH, temperature, and ionic strength, factors that must be carefully controlled and considered in both research and industrial applications. The choice of an appropriate analytical method—be it conductometry, tensiometry, or fluorescence spectroscopy—depends on the specific system and available instrumentation. By understanding the underlying physicochemical principles and employing robust experimental protocols as detailed in this guide, professionals can effectively harness the unique properties of this compound for advanced material design and formulation development.

References

- Vertex AI Search. (n.d.). Micelle and Surface Tension of Double-Chain Cationic Surfactants - PMC - NIH.

- Vertex AI Search. (n.d.). Micellization of a cationic and an anionic surfactant in the presence of diphenylcarbazide in aqueous media and the effect of micelle surface charge on the complexation of the solubilised ligand with metal ions.

- Vertex AI Search. (n.d.). Critical micelle concentration (CMC) of N,N-dimethyl this compound... - ResearchGate.

- Vertex AI Search. (n.d.). Micellization of a Cationic Surfactant in Mixed Aqueous and Non-aqueous Solvent Systems GRACE, AGBIZU COOKEY DANIEL, OZIOMA UZOM - Semantic Scholar.

- Vertex AI Search. (n.d.). Mixed Micellization of Cationic/Anionic Surfactants: Role of Matching Water Affinities between Oppositely Charged Headgroups and That between Oppositely Charged Constituent Counterions | The Journal of Physical Chemistry B - ACS Publications.

- Vertex AI Search. (n.d.). Full article: Mixed micellization of cationic/anionic amino acid surfactants: Synergistic effect of sodium lauroyl glutamate and alkyl tri-methyl ammonium chloride.

- Vertex AI Search. (n.d.). An Investigation of the Effect of Ionic Strength on Micellization Behaviors of a Cationic Surfactant | Request PDF - ResearchGate.

- Vertex AI Search. (n.d.). Methods to Determine Critical Micelle Concentration (CMC) - Surfactant - Alfa Chemistry.

- Vertex AI Search. (n.d.). Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies.

- Vertex AI Search. (n.d.). Method of Determination of CMC | PPT - Slideshare.

- Vertex AI Search. (n.d.). Factors affecting critical micelle concentration and micellar size - Pharmaceutical.

- Vertex AI Search. (n.d.). The Critical Micelle Concentrations of Decyl, Dodecyl and Tetradecyl Amine Hydrochloride | The Journal of Physical Chemistry - ACS Publications.

- Vertex AI Search. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization - Agilent.

- Vertex AI Search. (n.d.). Method for Measurement of Critical Micelle Concentration - Just Agriculture.

- Vertex AI Search. (n.d.). The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs - Biosciences Biotechnology Research Asia.

- Vertex AI Search. (n.d.). Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant.

- Vertex AI Search. (n.d.). Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - NIH.

- Vertex AI Search. (n.d.). Fluorimetric Determination of Critical Micelle Concentration - Avoiding Interference from Detergent Charge.

- Vertex AI Search. (n.d.). What are the factors affecting critical micelle concentration (CMC)? - AAT Bioquest.

- Vertex AI Search. (n.d.). Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature - NIH.

- Vertex AI Search. (n.d.). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants - Science Alert.

- Vertex AI Search. (n.d.). Measurement of Critical Micelle Concentration - ResearchGate.

- Vertex AI Search. (n.d.). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant - MDPI.

- Vertex AI Search. (n.d.). The Effect of the Ionic Strength of Process Water on the Interaction of Talc and CMC: Implications of Recirculated Water on Floatable Gangue Depression - MDPI.

- Vertex AI Search. (n.d.). Effects of Amine Additives on Critical Micelle Concentration of Ionic Surfactants.

- Vertex AI Search. (n.d.). (PDF) Effect of Temperature and Electrolytes on c.m.c - ResearchGate.

- Vertex AI Search. (n.d.). Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing).

- Vertex AI Search. (n.d.). Critical micelle concentration - Wikipedia.

- Vertex AI Search. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS.

- Vertex AI Search. (n.d.). How does pH influences CMC and micelle formation? - ResearchGate.

- Vertex AI Search. (n.d.). Influence of pH on the size and shape of micelles formed by an amphiphilic drug in normal salinity studied with static - ResearchGate.

- Vertex AI Search. (n.d.). This compound 95 2016-42-4 - Sigma-Aldrich.

- Vertex AI Search. (n.d.). Determination of critical micelle concentration of cetyltrimethyl- ammonium bromide: Different procedures for analysis of experimental data.

- Vertex AI Search. (n.d.). This compound | 2016-42-4 | FT69966 - Biosynth.

- Vertex AI Search. (n.d.). (PDF) Determination of critical micelle concentration of cetyltrimethylammonium bromide: Different procedures for analysis of experimental data - ResearchGate.

Sources

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmacy180.com [pharmacy180.com]

- 7. researchgate.net [researchgate.net]

- 8. scialert.net [scialert.net]

- 9. researchgate.net [researchgate.net]

- 10. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. agilent.com [agilent.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 16. Method of Determination of CMC | PPT [slideshare.net]

- 17. justagriculture.in [justagriculture.in]

- 18. researchgate.net [researchgate.net]

- 19. ache.org.rs [ache.org.rs]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 23. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Thermodynamic Parameters of Cationic Surfactant Micellization: A Focus on the Tetradecyl Alkyl Chain

Abstract

The spontaneous self-assembly of amphiphilic molecules into micelles is a cornerstone of colloid and surface science, with profound implications for drug delivery, formulation science, and nanotechnology. Understanding the thermodynamics governing this process is paramount for rationally designing and controlling these nanoscale systems. This guide provides a comprehensive exploration of the core thermodynamic parameters of micellization—the Critical Micelle Concentration (CMC), Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic)—with a specific focus on cationic surfactants possessing a tetradecyl (C14) alkyl chain, such as Tetradecylamine (TDA). We delve into the theoretical underpinnings of micelle formation and present detailed, field-proven experimental protocols for Isothermal Titration Calorimetry (ITC), conductometry, tensiometry, and fluorescence spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking both a conceptual understanding and a practical guide to the thermodynamic characterization of surfactant systems.

Part 1: The Energetic Landscape of Self-Assembly

Introduction to Micellization: The Hydrophobic Imperative

At the heart of micelle formation is the amphiphilic nature of surfactant molecules like this compound. TDA consists of a long, nonpolar C14 hydrocarbon tail, which is hydrophobic, and a polar amine headgroup, which is hydrophilic. When introduced into an aqueous environment, these molecules face an energetically unfavorable situation: the hydrophobic tails disrupt the hydrogen-bonding network of water, forcing the water molecules to form highly ordered, cage-like structures around them. This ordering of water results in a significant decrease in the entropy of the system.

To minimize this free energy penalty, the surfactant monomers spontaneously self-assemble into aggregates called micelles once a certain concentration is reached.[1] In these structures, the hydrophobic tails are sequestered in a nonpolar core, away from the water, while the hydrophilic headgroups form a stabilizing corona at the micelle-water interface. This process is primarily driven by an increase in the overall entropy of the system, a phenomenon known as the hydrophobic effect.[2]

Core Thermodynamic Parameters: A Quantitative Look at Spontaneity

The process of micellization can be quantitatively described by a set of key thermodynamic parameters:

-

Critical Micelle Concentration (CMC): This is the specific concentration of surfactant at which micelle formation begins.[3] Below the CMC, the surfactant exists predominantly as monomers in solution. Above the CMC, any additional surfactant molecules will preferentially form micelles.[3] The CMC is a fundamental measure of the stability of a micelle; a lower CMC indicates a greater tendency for the surfactant to self-assemble.

-

Standard Gibbs Free Energy of Micellization (ΔG°mic): This parameter quantifies the spontaneity of the micellization process. A negative ΔG°mic indicates that micelle formation is a thermodynamically favorable process.[4] It is the primary indicator of the overall driving force for self-assembly.

-

Standard Enthalpy of Micellization (ΔH°mic): The enthalpy change reflects the heat absorbed or released during micelle formation.[4] It is a measure of the energetic contribution from various interactions, including the breaking of water-hydrocarbon contacts (endothermic) and the favorable van der Waals interactions between the alkyl chains in the micelle core (exothermic).[5] For many ionic surfactants at room temperature, micellization is a slightly endothermic process.[1]

-

Standard Entropy of Micellization (ΔS°mic): The entropy change is a measure of the change in the degree of randomness or disorder of the system. The large positive entropy change associated with the release of ordered water molecules from around the hydrophobic tails is the dominant contribution and the primary driving force for micellization.[1][5]

These parameters are interconnected through the fundamental Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

This relationship underscores the delicate balance between enthalpic and entropic contributions that governs the self-assembly process.

Theoretical Frameworks: Modeling Micellization

Two primary models are used to describe the thermodynamics of micellization:

-

The Mass-Action Model: This model treats micelle formation as a reversible chemical equilibrium between monomers (S) and micelles (Mn), where 'n' is the aggregation number.[2][6] nS ⇌ Mn This model is particularly useful for describing systems with a well-defined aggregation number and allows for the calculation of an equilibrium constant for the process.[7]

-

The Pseudo-Phase Separation Model: This model considers the micelles as a separate pseudophase that forms above the CMC.[2][6] It treats the CMC as the saturation concentration of the monomer in the aqueous phase. This model is conceptually simpler and is often used to derive thermodynamic parameters from the temperature dependence of the CMC.[6]

Both models provide valuable frameworks for interpreting experimental data, and the choice between them often depends on the specific surfactant system and the experimental technique employed.

Caption: Relationship between surfactant states and thermodynamic drivers.

Part 2: Experimental Determination of Thermodynamic Parameters

A Note on the Working Example: While this guide is focused on this compound, the body of published, peer-reviewed thermodynamic data is more extensive for the closely related cationic surfactant, Tetradecyltrimethylammonium Bromide (TTAB). Both share the critical C14 alkyl chain. Therefore, for the purposes of illustrating the experimental protocols and data analysis, TTAB will be used as a scientifically sound and well-documented proxy. The principles and procedures described are directly applicable to TDA.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Enthalpy

Expertise & Experience: ITC stands as a uniquely powerful technique because it directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the micellization process in a single experiment.[3] The experiment is typically designed to measure the enthalpy of demicellization. A concentrated surfactant solution (well above the CMC) is titrated into a solution of pure water. This causes the micelles to dissociate into monomers, and the heat absorbed in this process is measured directly. This approach is experimentally robust and yields both the CMC and the enthalpy of micellization (ΔH°mic) with high precision.[8]

Experimental Protocol: Demicellization of a C14 Surfactant

-

Preparation:

-

Prepare a high-concentration stock solution of the C14 surfactant (e.g., 50 mM TTAB) in deionized water. The concentration should be at least 10-15 times the expected CMC.

-

Fill the ITC sample cell (typically ~1.4 mL) with high-purity deionized water.

-

Load the injection syringe (typically 250-300 µL) with the concentrated surfactant stock solution.

-

Thoroughly degas both the cell and syringe solutions to prevent bubble formation.

-

-

Instrumentation & Execution:

-

Set the experimental temperature (e.g., 298.15 K or 25 °C) and allow the system to equilibrate.

-

Set the stirring speed to ensure rapid mixing without generating significant frictional heat (e.g., 300-400 RPM).

-

Perform a series of small, sequential injections (e.g., 30-40 injections of 5-10 µL each) of the surfactant stock into the water-filled cell. Allow sufficient time between injections for the signal to return to baseline (e.g., 300 seconds).

-

-

Data Analysis & Interpretation:

-

The raw data will be a series of peaks, where the area of each peak corresponds to the heat change for that injection.

-

Integrate the area under each peak to obtain the heat change per mole of injectant.

-

Plot the heat change per injection against the total surfactant concentration in the cell.

-

The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the CMC.[8]

-

The difference in the enthalpy values between the pre-micellar (initial plateau) and post-micellar (final plateau) regions corresponds to the enthalpy of micellization (ΔH°mic).[8]

-

Caption: Isothermal Titration Calorimetry (ITC) workflow.

Conductometry: Leveraging Ionic Properties

Expertise & Experience: Conductometry is a simple, yet highly effective method for determining the CMC of ionic surfactants like TDA.[9] The underlying principle is the difference in molar conductivity between the free-moving surfactant monomers and the larger, slower-moving micelles. Below the CMC, as surfactant concentration increases, conductivity rises linearly as more charge-carrying monomers are added.[10] Above the CMC, newly added surfactant forms micelles. While micelles are charged, their mobility is much lower than that of the individual monomers, and they also bind a fraction of the counterions, reducing the total number of effective charge carriers. This results in a distinct change in the slope of the conductivity versus concentration plot, with the breakpoint indicating the CMC.[11]

Experimental Protocol: CMC Determination by Conductivity

-

Preparation:

-

Prepare a stock solution of the C14 surfactant (e.g., 20 mM TDA) in high-purity, deionized water.

-

Place a known volume of deionized water into a thermostated beaker equipped with a magnetic stirrer and a calibrated conductivity probe.

-

-

Instrumentation & Execution:

-

Allow the water in the beaker to reach thermal equilibrium (e.g., 25 °C).

-

Measure the initial conductivity of the pure water.

-

Using a micropipette or automated titrator, make successive small additions of the surfactant stock solution to the beaker.

-

After each addition, allow the solution to homogenize and the conductivity reading to stabilize before recording the value. Continue this process well past the expected CMC.

-

-

Data Analysis & Interpretation:

-

Plot the measured specific conductivity (κ) as a function of the surfactant concentration.

-

The plot will show two distinct linear regions with different slopes.

-

Fit linear regression lines to the data points in the pre-micellar and post-micellar regions.

-

The concentration at which these two lines intersect is the CMC.[11]

-